molecular formula C₂₂H₃₄O₃ B1144954 K14258 CAS No. 52592-30-0

K14258

Cat. No.: B1144954
CAS No.: 52592-30-0
M. Wt: 346.5
Attention: For research use only. Not for human or veterinary use.
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Description

K14258 (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, characterized by a fused pyrrolo-triazine ring system substituted with two chlorine atoms at positions 2 and 2. Key physicochemical properties include:

  • Boiling point: 340.9°C at 760 mmHg (estimated)
  • Hydrogen bond acceptors/donors: 3/0
  • Topological polar surface area (TPSA): 35.2 Ų
  • Log S (aqueous solubility): -2.8 (indicating moderate lipophilicity)
  • Synthetic accessibility score: 3.18 (moderately accessible)

Synthesis: this compound is synthesized via a multi-step reaction involving N-ethyl-N,N-diisopropylamine, potassium iodide, and N,N-dimethylformamide (DMF) under controlled conditions. The reaction proceeds through cyclization of intermediates like 5-cyclobutyl-1H-pyrazol-3-amine and halogenation steps to introduce chlorine substituents .

Toxicity warnings include skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

CAS No.

52592-30-0

Molecular Formula

C₂₂H₃₄O₃

Molecular Weight

346.5

Synonyms

(4aR,4bR,6aS,8R,11aS,11bS,13aR)-Dodecahydro-2,2,4a,11b-tetramethyl-4H-8,11a-methanocyclohepta[5,6]naphtho[2,1-d]-1,3-dioxin-9(10H)-one;  [4aR-(4aα,4bβ,6aα,8α,11aα,11bα,13aα)]-Tetradecahydro-2,2,4a,11b-tetramethyl-9H-8,11a-methanocyclohepta[5,6]naphtho

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of K14258 and Analogues

Property This compound 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ C₉H₁₀ClN₃ C₇H₃Cl₂N₂
Molecular Weight 188.01 g/mol 195.65 g/mol 188.02 g/mol
Chlorine Substitution 2,4-positions 4-position 5,7-positions
Ring System Pyrrolo[1,2-f][1,2,4]triazine Pyrrolo[2,1-f][1,2,4]triazine Pyrrolo[2,3-c]pyridine
Log S -2.8 -3.1 (estimated) -2.5 (estimated)
BBB Permeability Yes No Yes
Synthetic Accessibility 3.18 3.45 2.89

Data compiled from experimental and computational analyses .

Structural Comparisons

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

  • Key Differences :
    • Contains a bulky isopropyl group at position 5, increasing steric hindrance.
    • Single chlorine substitution at position 4 reduces electrophilicity compared to this compound.
  • Impact on Bioactivity :
    • Lower aqueous solubility (Log S = -3.1) due to hydrophobicity from the isopropyl group.
    • Absence of BBB permeability limits CNS applications.

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

  • Key Differences :
    • Fused pyrrolo-pyridine ring system instead of triazine.
    • Chlorine atoms at positions 5 and 7 alter electronic distribution.
  • Impact on Bioactivity :
    • Higher solubility (Log S = -2.5) due to reduced aromatic nitrogen content.
    • Retains BBB permeability, making it a candidate for neuroactive drug development.

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